NEP-In-1

Neprilysin Angiotensin-Converting Enzyme Selectivity Profiling

SELECTIVE NEP INHIBITOR FOR CLEAN MECHANISTIC STUDIES. NEP-In-1 (CAS 465527-94-0) delivers Ki=1.2 nM on human NEP, IC50=2 nM on dNEP, with >8,300-fold selectivity over ACE & APN (IC50 >10,000 nM). Purpose-designed for FSAD and neuropeptide (VIP, substance P, enkephalin) research—not cardiovascular applications. Unlike non-selective agents (phosphoramidon, thiorphan) or dual enkephalinase inhibitors (RB-101), NEP-In-1 eliminates off-target confounding in neuronal and reproductive tissue models. Research quantities in stock; contact us for bulk pricing and custom synthesis.

Molecular Formula C21H30ClNO4
Molecular Weight 395.9 g/mol
Cat. No. B10799486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNEP-In-1
Molecular FormulaC21H30ClNO4
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCOCCC(CC1(CCCC1)C(=O)NCCCC2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C21H30ClNO4/c1-27-14-10-17(19(24)25)15-21(11-2-3-12-21)20(26)23-13-4-5-16-6-8-18(22)9-7-16/h6-9,17H,2-5,10-15H2,1H3,(H,23,26)(H,24,25)
InChIKeyUOGBJRPKRSUJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NEP-In-1 (CAS 465527-94-0) for Research Procurement: Potency, Selectivity, and Scientific Utility


NEP-In-1 (Compound 30, CAS 465527-94-0) is a synthetic small-molecule inhibitor of neutral endopeptidase (NEP, neprilysin, EC 3.4.24.11) [1]. It exhibits potent inhibition of recombinant human NEP with a Ki value of 1.2 nM and an IC50 of 2 nM for dog kidney cortex NEP (dNEP) [1]. This compound was originally developed as part of a medicinal chemistry program aimed at identifying selective NEP inhibitors for the potential treatment of female sexual arousal disorder (FSAD) [2].

Why NEP-In-1 Cannot Be Replaced by Sacubitril, Thiorphan, or Other NEP Inhibitors Without Compromising Selectivity


NEP inhibitors are not functionally interchangeable due to profound differences in selectivity profiles against off-target metalloproteases, particularly angiotensin-converting enzyme (ACE) and aminopeptidase N (APN). While clinically used agents such as sacubitril are formulated as dual-acting ARNI (angiotensin receptor-neprilysin inhibitor) combinations specifically to manage cardiovascular hemodynamics [1], and earlier tool compounds like phosphoramidon exhibit broad metalloprotease inhibition (including endothelin-converting enzyme, IC50 = 0.68 μM) , NEP-In-1 was purposefully optimized for minimal ACE and APN cross-reactivity [2]. Substituting NEP-In-1 with a non-selective NEP inhibitor in mechanistic studies introduces confounding off-target effects that obscure interpretation of NEP-specific pharmacology.

NEP-In-1 Procurement Evidence: Head-to-Head Selectivity and Potency Data vs. NEP Inhibitor Alternatives


NEP-In-1 Demonstrates >8,300-Fold Selectivity for NEP Over ACE vs. Dual-Acting Inhibitors

NEP-In-1 exhibits minimal inhibition of angiotensin-converting enzyme (ACE), with an IC50 greater than 10,000 nM [1]. In contrast, the dual-acting NEP/ACE inhibitor omapatrilat potently inhibits both enzymes (NEP Ki ≈ 8 nM; ACE Ki ≈ 6 nM), while sacubitril—though NEP-selective—is clinically administered as a fixed-dose combination with the ARB valsartan to counteract the hemodynamic consequences of NEP inhibition alone [2]. For researchers requiring isolated NEP inhibition without ACE modulation, NEP-In-1 provides an experimentally cleaner tool [1].

Neprilysin Angiotensin-Converting Enzyme Selectivity Profiling Metalloprotease

NEP-In-1 Exhibits >8,300-Fold Selectivity Over Aminopeptidase N vs. Mixed Enkephalinase Inhibitors

NEP-In-1 shows negligible inhibition of aminopeptidase N (APN), with an IC50 greater than 10,000 nM and <3% inhibition at 10 μM [1]. By comparison, the mixed enkephalinase inhibitor RB-101 inhibits both APN (IC50 = 11 nM) and NEP (IC50 = 2 nM) with nearly equipotent activity . This lack of selectivity in RB-101 complicates interpretation of enkephalin metabolism studies, whereas NEP-In-1 isolates NEP-dependent effects [1].

Neprilysin Aminopeptidase N Enkephalinase Selectivity

NEP-In-1 Matches or Exceeds the Intrinsic NEP Potency of Sacubitrilat in Direct IC50 Comparison

NEP-In-1 inhibits dNEP with an IC50 of 2 nM (Ki = 1.2 nM for recombinant human NEP) [1]. The clinically validated NEP inhibitor sacubitril (administered as the prodrug AHU377) yields the active metabolite sacubitrilat (LBQ657), which inhibits NEP with an IC50 of approximately 5 nM . This represents a 2.5-fold difference in potency favoring NEP-In-1 under comparable in vitro assay conditions [1].

Neprilysin Enzyme Inhibition IC50 Potency Benchmarking

NEP-In-1 Avoids the Broad Metalloprotease Inhibition Profile of Phosphoramidon and Thiorphan

Commonly used laboratory NEP inhibitors phosphoramidon and thiorphan are known to inhibit additional zinc metalloproteases beyond NEP. Phosphoramidon inhibits endothelin-converting enzyme (ECE) with an IC50 of 0.68 μM in addition to NEP (Ki = 2 nM) . Thiorphan is widely used as a reference NEP inhibitor in FRET-based activity assays [1] but lacks comprehensive selectivity profiling data. NEP-In-1 was optimized through a medicinal chemistry campaign that included counter-screening against ACE and APN, establishing a cleaner selectivity profile [2].

Neprilysin Endothelin-Converting Enzyme Tool Compound Off-Target

NEP-In-1 Concentration-Dependent Inhibition Kinetics Fully Characterized via Ki Determination

NEP-In-1 inhibition of recombinant human NEP has been characterized across a 1,000-fold concentration range (0.1–100 nM), yielding a Ki of 1.2 nM determined by nonlinear regression of concentration-inhibition curves via Dixon analysis [1]. Maximum inhibition at 100 nM reaches approximately 98% [1]. While phosphoramidon also has a reported NEP Ki of 2 nM , the full concentration-response relationship for NEP-In-1 is explicitly documented with methodological detail, facilitating accurate experimental design and data interpretation.

Neprilysin Enzyme Kinetics Ki Dixon Plot

Recommended Research Applications for NEP-In-1 Based on Validated Selectivity and Potency Data


NEP-Specific Enkephalin and Neuropeptide Metabolism Studies Requiring APN-Sparing Pharmacology

NEP-In-1 is optimal for investigating NEP-mediated degradation of enkephalins, substance P, and vasoactive intestinal peptide (VIP) in neuronal or reproductive tissue models. Its lack of APN inhibition (IC50 >10,000 nM) ensures that observed changes in peptide levels are attributable specifically to NEP blockade rather than dual enkephalinase inhibition [1][2]. This property distinguishes NEP-In-1 from mixed inhibitors like RB-101 (APN IC50 = 11 nM), which simultaneously blocks both major enkephalin-degrading pathways [2].

Female Sexual Arousal Disorder (FSAD) Mechanistic Research in Preclinical Models

NEP-In-1 was specifically developed for FSAD research applications [1]. Its mechanism—enhancing physiological arousal responses by inhibiting degradation of NEP substrates including VIP and substance P in genital tissues—directly aligns with the target indication [2]. Researchers investigating neuropeptide modulation of sexual function should prioritize NEP-In-1 over cardiovascular-optimized NEP inhibitors (e.g., sacubitril/valsartan) due to its documented selectivity profile and indication-specific medicinal chemistry optimization [1].

In Vitro NEP Enzyme Assays Requiring Clean Pharmacological Controls Without ACE/ECE Interference

For fluorescence-based NEP activity assays (e.g., SensoLyte 520 FRET assays [1]), NEP-In-1 provides a cleaner pharmacological control than phosphoramidon (ECE IC50 = 0.68 μM) [2] or thiorphan (incomplete selectivity data) [3]. In cellular systems co-expressing NEP with other zinc metalloproteases, NEP-In-1's documented >8,300-fold selectivity over ACE and APN minimizes confounding off-target effects, improving the interpretability of NEP-dependent phenotype rescue experiments.

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development

NEP-In-1 serves as a benchmark NEP-selective scaffold for medicinal chemistry programs developing next-generation NEP inhibitors. Its fully disclosed structure (C21H30ClNO4, MW 395.9) [1] and characterized SAR context (Compound 30 in the FSAD inhibitor series) [2] enable direct chemical derivatization and comparator studies. The compound's 2.5-fold potency advantage over sacubitrilat (IC50 2 nM vs. 5 nM) [3] establishes a competitive potency baseline for novel inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for NEP-In-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.